2-((1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Its structure features a benzo[de]isoquinoline-1,3-dione core, a fluorophenoxy-substituted hydroxypropyl chain, and a piperidin-4-ylmethyl group. The fluorophenoxy moiety may enhance DNA-binding affinity and metabolic stability, while the hydroxypropyl side chain could improve solubility and pharmacokinetic properties. This compound belongs to a class of DNA intercalators, where structural modifications aim to balance efficacy with reduced toxicity compared to earlier analogs like amonafide .
Properties
IUPAC Name |
2-[[1-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN2O4/c28-20-7-9-22(10-8-20)34-17-21(31)16-29-13-11-18(12-14-29)15-30-26(32)23-5-1-3-19-4-2-6-24(25(19)23)27(30)33/h1-10,18,21,31H,11-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKQNXXNUMEKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
5- and 6-Amino-Substituted Naphthalimides
Key analogs include 5-(dimethylamino-ethylamino)-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione (3a) and 6-(dimethylamino-propylamino)-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione (4b). These compounds, synthesized via Suzuki coupling and nucleophilic substitution, exhibit superior antitumor activity over amonafide (IC₅₀: 6.02 μM for HeLa cells). For example:
The target compound shares the benzo[de]isoquinoline-dione core but replaces amino groups with a fluorophenoxy-hydroxypropyl-piperidine chain.
Fluorophenoxy-Containing Derivatives
A structurally similar compound, 3-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione (similarity score: 0.56), incorporates a fluorobenzoyl-piperidine group but lacks the hydroxypropyl linker. This difference may reduce solubility and DNA-binding efficiency compared to the target compound .
Activity and Selectivity
Table 1: Antitumor Activity of Selected Naphthalimide Derivatives
Key Findings :
- Positional Effects: 6-Amino substitution (e.g., 4b) enhances activity over 5-substituted analogs, suggesting steric or electronic advantages in DNA intercalation .
- Fluorophenoxy Impact: The 4-fluorophenoxy group in the target compound may improve target affinity and metabolic stability compared to non-fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
